2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Description
2-Cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic organic compound featuring a hybrid heterocyclic framework. Its structure integrates:
- A 3-(4-methylphenyl)-1H-pyrazole moiety: The pyrazole ring, substituted with a para-methylphenyl group, may contribute to hydrophobic interactions and π-stacking in biological or crystalline environments.
- A 7-nitro-2,3-dihydro-1,4-benzodioxin group: The nitro substituent on the benzodioxin ring introduces strong electron-withdrawing effects, which could modulate electronic properties and stability.
Characterization likely involves spectroscopic methods (e.g., $ ^1H $ NMR, IR, mass spectrometry) and X-ray crystallography, the latter facilitated by programs like SHELX for structural refinement .
Properties
IUPAC Name |
2-cyano-3-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O5/c1-13-2-4-14(5-3-13)21-16(12-24-26-21)8-15(11-23)22(28)25-17-9-19-20(32-7-6-31-19)10-18(17)27(29)30/h2-5,8-10,12H,6-7H2,1H3,(H,24,26)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOWIUPGLZGVOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
2-Cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its anti-inflammatory and anticancer properties.
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step reaction involving the condensation of specific pyrazole derivatives with nitrated benzodioxin precursors. The structural elucidation typically involves techniques like NMR spectroscopy and X-ray crystallography to confirm the molecular framework.
Table 1: Summary of Synthesis Steps
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyrazole derivative + Benzodioxin | Reflux in ethanol | Intermediate compound |
| 2 | Intermediate + Cyanoacetamide | Basic conditions | Final product |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. The compound exhibits significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway.
Table 2: Inhibitory Effects on COX Enzymes
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 | Selectivity Index |
|---|---|---|---|
| 2-Cyano derivative | 0.02 | 0.04 | 2.0 |
| Celecoxib | 0.01 | 0.03 | 3.0 |
The selectivity index indicates that the compound has a favorable profile compared to standard anti-inflammatory drugs like celecoxib, suggesting its potential for therapeutic applications in inflammatory diseases .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Case Studies
A notable case study involved the evaluation of similar pyrazole derivatives in preclinical models. One study reported that a related compound demonstrated significant tumor reduction in xenograft models when administered at therapeutic doses, indicating the potential for clinical translation.
Research Findings
Extensive literature reviews have indicated that pyrazole derivatives, including our compound of interest, show promise in various biological assays:
- Antimicrobial Activity : Pyrazole derivatives have been shown to possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal strains, making them candidates for further development in antifungal therapies .
- Mechanistic Insights : Studies suggest that the presence of the cyano group enhances biological activity by stabilizing the molecular conformation necessary for receptor binding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of the target compound, we compare it with three classes of analogs (Table 1):
Table 1: Structural and Functional Comparison
Key Insights :
Structural Diversity :
- The target compound’s nitro-benzodioxin group distinguishes it from pyran-based analogs (e.g., 11a, 11b) and benzooxazin derivatives (e.g., 7a-c), which prioritize pyran or oxadiazole cores. Its electron-deficient benzodioxin may enhance stability under oxidative conditions compared to marine metabolites with simpler heterocycles .
Synthetic Accessibility :
- Unlike marine-derived compounds requiring complex biosynthesis , the target and its analogs are synthesized via modular organic reactions (e.g., condensations, cyclizations), enabling scalable production .
The nitro group may confer enhanced binding to nitroreductase enzymes, a feature exploited in prodrug activation .
Crystallographic and Intermolecular Behavior :
- Hydrogen-bonding patterns in pyrazole and benzodioxin systems (e.g., N–H···O/N interactions) likely influence crystal packing and solubility. Graph set analysis (R$_2^2$(8) motifs) common in pyrazole derivatives may apply to the target compound, impacting its solid-state stability .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide?
- Methodological Answer : A common approach involves condensation reactions under reflux conditions. For example, substituted aldehydes can react with heterocyclic precursors (e.g., pyrazole derivatives) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Key parameters include stoichiometric ratios (e.g., 0.001 mol of triazole derivatives) and reaction times (~4–8 hours).
Q. How is the compound characterized structurally after synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Assign proton environments (e.g., pyrazole protons at δ 6.5–8.5 ppm).
- Mass Spectrometry : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 165.2 in analogous compounds) .
- X-ray Crystallography : Resolve crystal structures using supplementary data from repositories like the IUCr electronic archives .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Screen for bioactivity using in vitro models:
- Enzyme Inhibition : Dose-response curves against target enzymes (e.g., kinases).
- Cytotoxicity : MTT assays on cell lines (e.g., IC₅₀ determination).
- Antioxidant Activity : DPPH radical scavenging assays, as described in phytochemical studies .
Q. How should solubility and stability be evaluated for this compound?
- Methodological Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, followed by HPLC analysis .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production in academic settings?
- Methodological Answer :
- Reagent Ratios : Adjust stoichiometry (e.g., 1.1–1.3 equivalents of aldehyde to triazole).
- Catalysis : Screen acid catalysts (e.g., p-toluenesulfonic acid vs. glacial acetic acid) .
- Temperature Control : Optimize reflux conditions (e.g., 70–80°C vs. room temperature) to minimize side products .
Q. What challenges arise in resolving structural contradictions (e.g., tautomerism in pyrazole rings)?
- Methodological Answer :
- Dynamic NMR : Monitor proton exchange in pyrazole NH groups at variable temperatures.
- DFT Calculations : Compare theoretical and experimental IR/UV spectra to confirm tautomeric forms .
- Crystallographic Data : Use high-resolution X-ray structures to validate bond lengths and angles .
Q. What advanced models are suitable for studying pharmacological mechanisms?
- Methodological Answer :
- In Vivo Models : Test bioavailability in rodents using pharmacokinetic profiling (Cmax, T₁/₂).
- Molecular Dynamics Simulations : Predict binding affinities to target receptors (e.g., docking studies with nitro-dihydrobenzodioxin moieties) .
- Transcriptomics : RNA sequencing to identify downstream gene regulation in treated cells .
Q. How can environmental fate and ecotoxicological impacts be systematically evaluated?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light or microbial consortia, then quantify breakdown products via LC-MS .
- Ecotoxicology : Use tiered assays (e.g., Daphnia magna acute toxicity, algal growth inhibition) per OECD guidelines .
- Partitioning Coefficients : Measure logP and soil adsorption coefficients (Kd) to model environmental distribution .
Q. How should conflicting data (e.g., divergent IC₅₀ values across studies) be reconciled?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., random-effects models).
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Cross-Validation : Compare results from orthogonal methods (e.g., SPR vs. ITC for binding affinity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
